REACTION_SMILES
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[BH4-:37].[CH2:31]1[CH2:32][CH2:33][NH:34][CH2:35][CH2:36]1.[CH3:39][CH2:40][OH:41].[Cl:1][c:2]1[c:3]([CH2:14][N:15]2[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]2)[cH:4][c:5]([O:6][CH2:7][CH2:8][CH2:9][C:10]#[N:11])[cH:12][cH:13]1.[Cl:21][c:22]1[cH:23][cH:24][c:25]([OH:26])[cH:27][c:28]1[CH:29]=[O:30].[Na+:38]>>[Cl:1][c:2]1[c:3]([CH2:14][N:15]2[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]2)[cH:4][c:5]([OH:6])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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N#CCCCOc1ccc(Cl)c(CN2CCCCC2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCCOc1ccc(Cl)c(CN2CCCCC2)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(O)ccc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Oc1ccc(Cl)c(CN2CCCCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |